2-Chloro-1-(4-{[3-(1-methoxycyclopentyl)-1,2,4-oxadiazol-5-yl]methyl}piperidin-1-yl)propan-1-one
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Overview
Description
2-Chloro-1-(4-{[3-(1-methoxycyclopentyl)-1,2,4-oxadiazol-5-yl]methyl}piperidin-1-yl)propan-1-one is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that includes a piperidine ring, an oxadiazole ring, and a methoxycyclopentyl group, making it a versatile molecule for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-(4-{[3-(1-methoxycyclopentyl)-1,2,4-oxadiazol-5-yl]methyl}piperidin-1-yl)propan-1-one typically involves multiple steps. The process begins with the preparation of the piperidine and oxadiazole intermediates, followed by their coupling under specific reaction conditions. Common reagents used in the synthesis include chlorinating agents, solvents like dichloromethane, and bases such as potassium carbonate .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as microwave irradiation and the use of advanced catalysts can be employed to enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-1-(4-{[3-(1-methoxycyclopentyl)-1,2,4-oxadiazol-5-yl]methyl}piperidin-1-yl)propan-1-one can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents to introduce oxygen-containing functional groups.
Reduction: Reducing agents can be used to remove oxygen or add hydrogen to the molecule.
Substitution: The chlorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
2-Chloro-1-(4-{[3-(1-methoxycyclopentyl)-1,2,4-oxadiazol-5-yl]methyl}piperidin-1-yl)propan-1-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Chloro-1-(4-{[3-(1-methoxycyclopentyl)-1,2,4-oxadiazol-5-yl]methyl}piperidin-1-yl)propan-1-one involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other piperidine and oxadiazole derivatives, such as:
- 2-Chloro-1-(6-methoxy-1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one
- Various arylalkanol-piperidine analogues
Uniqueness
What sets 2-Chloro-1-(4-{[3-(1-methoxycyclopentyl)-1,2,4-oxadiazol-5-yl]methyl}piperidin-1-yl)propan-1-one apart is its unique combination of functional groups, which provides a distinct set of chemical and biological properties. This uniqueness makes it a valuable compound for diverse research applications.
Properties
IUPAC Name |
2-chloro-1-[4-[[3-(1-methoxycyclopentyl)-1,2,4-oxadiazol-5-yl]methyl]piperidin-1-yl]propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26ClN3O3/c1-12(18)15(22)21-9-5-13(6-10-21)11-14-19-16(20-24-14)17(23-2)7-3-4-8-17/h12-13H,3-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXDHVJHCWFVNFE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCC(CC1)CC2=NC(=NO2)C3(CCCC3)OC)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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